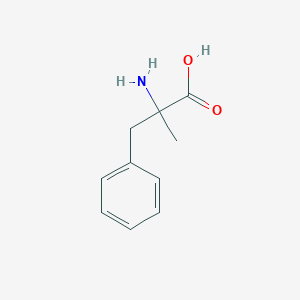

alpha-Methyl-DL-phenylalanine

Übersicht

Beschreibung

Es ist strukturell ähnlich wie Phenylalanin, mit einer Methylgruppe, die an das Alpha-Kohlenstoffatom gebunden ist.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Alpha-Methylphenylalanin kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von Benzylcyanid mit Methylamin, gefolgt von Hydrolyse, um das gewünschte Produkt zu erhalten . Eine weitere Methode beinhaltet die Verwendung von Mikroorganismen, um bestimmte Substrate in Alpha-Methylphenylalanin umzuwandeln .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Alpha-Methylphenylalanin oft unter Verwendung biotechnologischer Verfahren hergestellt, die die mikrobielle Fermentation beinhalten. Dieses Verfahren wird wegen seiner Effizienz und umweltfreundlichen Natur bevorzugt .

Analyse Chemischer Reaktionen

Key Synthetic Steps:

-

Diazotization and Alkylation :

-

3,4-Disubstituted phenylamines undergo diazotization followed by reaction with methyl methacrylate in the presence of CuCl to form DL-α-halo-α-(3,4-disubstituted benzyl)-propionic acid methyl esters .

-

Hydrolysis of the ester yields the free acid, which is resolved into enantiomers via chiral catalysts or enzymatic methods .

-

-

Acylation and Dealkylation :

Example Reaction Scheme:

textDL-α-halo acid + NH₃ → DL-α-methylphenylalanine ↓ Resolution → L-α-methylphenylalanine + D-α-methylphenylalanine

Decarboxylation and Metabolic Interactions

The α-methyl group significantly alters enzymatic processing compared to native phenylalanine:

Decarboxylase Inhibition:

-

α-Methyl-DL-phenylalanine acts as a competitive inhibitor of aromatic L-amino acid decarboxylase (AADC), blocking the conversion of L-DOPA to dopamine and 5-HTP to serotonin .

Transport Kinetics:

| Compound | LAT1 Ki (μM) | LAT2 Ki (μM) | Ki Ratio (LAT2/LAT1) |

|---|---|---|---|

| Phe | 43.47 | 109.79 | 2.53 |

| α-Methyl-Phe | 156.57 | 1681.67 | 10.74 |

-

Reduced efflux efficiency in LAT2-expressing cells correlates with its lower membrane permeability .

Key Reactions:

-

Esterification : Forms methyl or ethyl esters for solubility modulation in organic solvents .

-

N-Acylation : Reacts with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) to generate Fmoc-α-methyl-Phe, a precursor for solid-phase peptide synthesis .

-

Self-Assembly : Fmoc-α-methyl-Phe dipeptides form hydrogels via π-π stacking and hydrophobic interactions, with morphology dependent on methyl substitution patterns .

Oxidation and Hydroxylation

While resistant to monooxygenase-mediated hydroxylation (unlike phenylalanine), α-methyl-DL-phenylalanine undergoes controlled oxidation:

Chemical Oxidation:

-

Treating with KMnO₄ or H₂O₂/Fe²⁺ generates α-keto derivatives (e.g., α-methylphenylpyruvic acid) .

-

Reaction :

Biological Fate:

-

Not a substrate for phenylalanine hydroxylase due to the α-methyl group, avoiding conversion to tyrosine .

Salt Formation and pH-Dependent Behavior

The zwitterionic nature (pKa ∼2.25) enables salt formation with acids/bases :

Common Salts:

pH-Dependent Solubility:

Comparative Reactivity with Native Phenylalanine

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview : Alpha-methyl-DL-phenylalanine serves as a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides with specific sequences and modifications.

Key Findings :

- Researchers utilize this compound to enhance the stability and bioactivity of peptides. Its incorporation can lead to increased resistance to enzymatic degradation, making peptides more effective in therapeutic applications .

Drug Development

Overview : The compound's unique structural properties make it valuable in pharmaceutical research, particularly for developing drugs that target specific receptors or pathways.

Case Studies :

- A study highlighted the use of this compound in the formulation of radiopharmaceuticals for targeted alpha therapy. Specifically, 211At-astato-alpha-methyl-L-phenylalanine was evaluated for its enhanced therapeutic effects when combined with probenecid, demonstrating improved tumor accumulation and efficacy in cancer treatment .

| Study | Application | Results |

|---|---|---|

| 211At-AAMP with Probenecid | Cancer Treatment | Increased tumor accumulation and improved survival rates in mice |

Bioconjugation

Overview : this compound is employed in bioconjugation processes, linking peptides to larger biomolecules such as antibodies or drugs.

Significance : This application enhances the therapeutic efficacy of bioconjugates by improving their pharmacokinetic properties and targeting capabilities. It allows for the design of more effective drug delivery systems .

Neuroscience Research

Overview : In neuroscience, this compound is studied for its effects on neurotransmitter systems and potential implications for neurological disorders.

Findings :

- Research has shown that administering this compound can lead to significant alterations in brain chemistry, including inhibition of phenylalanine hydroxylase activity. This inhibition can model conditions such as hyperphenylalaninemia, providing insights into metabolic disorders .

| Study | Focus | Findings |

|---|---|---|

| Effects on Brain Chemistry | Metabolic Disorders | Inhibition of hepatic phenylalanine hydroxylase activity leading to altered neurotransmitter levels |

Protein Engineering

Overview : The compound is utilized in protein engineering to modify proteins for enhanced stability and functionality.

Applications :

- This compound can be integrated into proteins to create variants with improved properties for biotechnological applications, such as enzyme catalysis or therapeutic protein development .

Cancer Imaging

Overview : Recent studies have explored the use of phenylalanine analogs, including this compound, as positron emission tomography (PET) tracers for cancer detection.

Research Insights :

Wirkmechanismus

The mechanism of action of alpha-methylphenylalanine involves its interaction with specific enzymes and receptors in the body. It can act as an inhibitor of certain metabolic pathways, affecting the synthesis and breakdown of amino acids . The molecular targets include enzymes involved in amino acid metabolism, such as aminotransferases and decarboxylases .

Vergleich Mit ähnlichen Verbindungen

Phenylalanine: The parent compound, lacking the methyl group on the alpha carbon.

Beta-methylphenylalanine: Similar structure but with the methyl group on the beta carbon.

Alpha-methyltyrosine: Contains a hydroxyl group on the benzene ring in addition to the methyl group on the alpha carbon.

Uniqueness: Alpha-methylphenylalanine is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This modification allows it to interact differently with enzymes and receptors compared to its analogs .

Biologische Aktivität

Alpha-Methyl-DL-phenylalanine (α-MDPhe) is an amino acid analog of phenylalanine, notable for its biological activity, particularly in the context of neurological and metabolic functions. This compound has garnered attention due to its role as an inhibitor of aromatic amino acid decarboxylation, which has implications for various physiological processes.

This compound acts primarily as an inhibitor of the enzyme phenylalanine hydroxylase, which is crucial for the metabolism of phenylalanine to tyrosine. This inhibition leads to elevated levels of phenylalanine in the body, which can have both therapeutic and detrimental effects depending on the context.

Key Findings:

- Inhibition of Decarboxylation : Studies have shown that α-MDPhe inhibits the decarboxylation of aromatic amino acids, leading to reduced production of neurotransmitters such as serotonin and dopamine . This effect is particularly significant in conditions like hypertension, where reduced catecholamine synthesis can lower blood pressure .

- Impact on Brain Activity : In animal models, α-MDPhe has been observed to inhibit hepatic phenylalanine hydroxylase activity by 65-70%, maintaining this inhibition over extended periods. This results in chronic hyperphenylalaninemia, affecting brain protein synthesis and polypeptide chain elongation .

Therapeutic Applications

The compound's ability to modulate neurotransmitter levels has led to investigations into its potential therapeutic uses:

- Parkinson's Disease : As a decarboxylase inhibitor, α-MDPhe may provide symptomatic relief in Parkinson's disease by altering dopamine metabolism. Its use in conjunction with other treatments is being explored to enhance therapeutic outcomes .

- Cancer Treatment : Recent studies have evaluated α-MDPhe derivatives in targeted alpha therapy for LAT1-positive cancers. The incorporation of probenecid has been shown to improve tumor accumulation and therapeutic efficacy significantly .

Case Studies and Experimental Evidence

- Study on Newborn Mice : In a controlled study involving newborn mice, α-MDPhe was administered alongside phenylalanine, resulting in a significant increase in plasma and brain phenylalanine levels. This study highlighted the compound's role in disrupting normal metabolic pathways and its potential implications for developmental biology .

- Therapeutic Efficacy in Cancer Models : The use of 211At-labeled α-methyl-L-phenylalanine (2-211At-AAMP) demonstrated improved tumor targeting when combined with probenecid. The study reported enhanced tumor retention and suppressed growth rates in treated mice compared to controls, indicating a promising avenue for cancer therapy .

Inhibition Potency of α-MDPhe

| Compound | Inhibition Rate (%) | Target Enzyme |

|---|---|---|

| This compound | 65-70% | Phenylalanine Hydroxylase |

| Alpha-Methyl-3,4-dihydroxyphenylalanine | Potent | Aromatic Amino Acid Decarboxylase |

Therapeutic Applications and Outcomes

Eigenschaften

IUPAC Name |

2-amino-2-methyl-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOWVAAEQCNGLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312866 | |

| Record name | DL-α-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | alpha-Methylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1132-26-9, 4415-69-4 | |

| Record name | DL-α-Methylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methyl-DL-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Methylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004415694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1132-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-α-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-METHYL-DL-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67265D2JSG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.